2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime
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Overview
Description
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime is a complex organic compound with a molecular weight of 453.74 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a 4-chlorobenzylthio group and a carbaldehyde group, as well as an oxime ester derived from 2,6-dichloroisonicotinic acid
Preparation Methods
The synthesis of 2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclocondensation reaction involving appropriate precursors.
Introduction of the 4-Chlorobenzylthio Group: The 4-chlorobenzylthio group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a thiol derivative.
Oxime Formation: The oxime ester is formed by reacting the pyrimidine-4-carbaldehyde with hydroxylamine, followed by esterification with 2,6-dichloroisonicotinic acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxime group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime can be compared with other similar compounds, such as :
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde: Lacks the oxime ester group, which may result in different chemical and biological properties.
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(isonicotinoyl) oxime: Similar structure but without the dichloro substitution, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H11Cl3N4O2S |
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Molecular Weight |
453.7 g/mol |
IUPAC Name |
[[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate |
InChI |
InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2 |
InChI Key |
RAIXIVCKJURNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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